Salvinorin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic and Anti-inflammatory Properties

Some studies suggest that Salvinorin B, like Salvinorin A, may possess analgesic (pain-relieving) and anti-inflammatory properties. A 2018 study published in the journal "Frontiers in Pharmacology" found that Salvinorin B exhibited anti-inflammatory effects in mouse models of colitis []. However, further research is needed to confirm these findings and determine the potential therapeutic applications of Salvinorin B in humans.

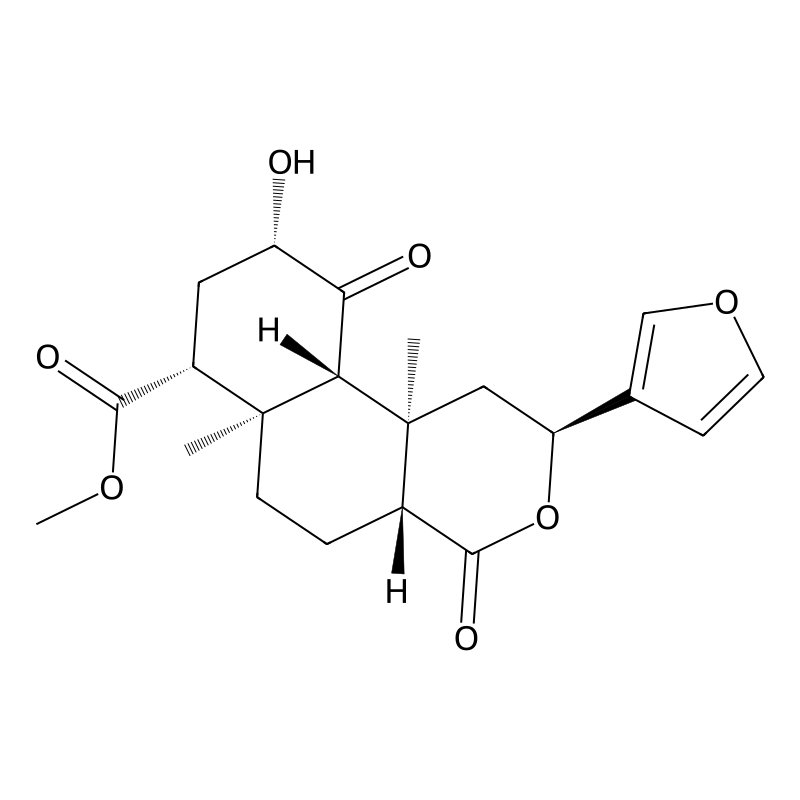

Salvinorin B is a naturally occurring compound derived from the plant Salvia divinorum, which is known for its psychoactive properties. It is classified as a potent selective agonist of the kappa-opioid receptor, exhibiting unique pharmacological effects compared to other opioids. The molecular formula of Salvinorin B is , with a molar mass of approximately 390.4 g/mol. Its structure features a complex polyoxygenated scaffold, which contributes to its distinctive biological activity and receptor selectivity .

Salvinorin B acts primarily as an agonist at the kappa-opioid receptor. Research has demonstrated that it possesses analgesic and anti-inflammatory properties, making it a candidate for therapeutic applications in pain management . In animal studies, Salvinorin B has shown effectiveness in reducing pain responses in various models, including formalin-induced inflammatory pain and neuropathic pain models. Its action is characterized by a longer duration compared to Salvinorin A, suggesting potential advantages in clinical settings where sustained analgesia is desired .

The synthesis of Salvinorin B can be achieved through several methods, including total synthesis strategies that involve multiple steps to assemble the complex molecular framework. Notable approaches include:

- Retrosynthetic Analysis: Breaking down Salvinorin B into simpler precursors to identify viable synthetic routes.

- Functional Group Modifications: Altering specific functional groups to enhance biological activity or modify pharmacokinetic properties.

- Semi-Synthetic Pathways: Utilizing natural extracts from Salvia divinorum as starting materials for further chemical modifications .

These methods highlight the challenges and innovations in synthesizing compounds within the salvinorin family.

Salvinorin B has potential applications in various fields:

- Pharmaceutical Research: Due to its unique interaction with the kappa-opioid receptor, it is being investigated for pain management therapies with lower abuse potential compared to traditional opioids.

- Psychopharmacology: Its psychoactive properties make it a subject of interest in studies exploring consciousness and perception.

- Neuroscience: As a tool compound, Salvinorin B aids in understanding the role of kappa-opioid receptors in pain modulation and other neurobiological processes .

Interaction studies have focused on how Salvinorin B binds to kappa-opioid receptors compared to other opioids. Research indicates that its binding affinity (Ki) is significantly higher than that of Salvinorin A, making it a more potent agonist. For instance, Salvinorin B methoxymethyl ether has shown an affinity of 0.60 nM at the kappa-opioid receptor, indicating its enhanced potency . Additionally, studies have explored its effects on various signaling pathways activated by kappa-opioid receptors, contributing to our understanding of opioid pharmacodynamics.

Salvinorin B is part of a broader class of compounds known as salvinorins, which includes:

- Salvinorin A: The most studied compound from Salvia divinorum, known for its rapid onset and short duration of action.

- Salvinorin B Methoxymethyl Ether: A semi-synthetic derivative with increased potency and longer duration than both Salvinorin A and B.

- U50,488: A synthetic kappa-opioid receptor agonist used in research for its analgesic properties.

| Compound | Molecular Formula | Potency (Ki) | Duration of Action |

|---|---|---|---|

| Salvinorin A | Variable (lower than B) | < 30 minutes | |

| Salvinorin B | Higher than A | 2–3 hours | |

| Salvinorin B Methoxymethyl Ether | 0.60 nM | Longer than A | |

| U50,488 | Comparable | Varies |

This comparison illustrates the unique position of Salvinorin B within the salvinorin family, particularly regarding its enhanced potency and prolonged effects.

Structural Identification and Molecular Properties

IUPAC Nomenclature and Systematic Classification

Salvinorin B is systematically named methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate . Its classification as a neoclerodane diterpene underscores its tetracyclic framework, which includes a furan ring and a lactone moiety.

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₆O₇ corresponds to a molecular weight of 390.4 g/mol . High-resolution mass spectrometry confirms this composition, with isotopic peaks aligning with theoretical calculations .

Stereochemical Configuration and Conformational Dynamics

Salvinorin B exhibits eight stereocenters, with absolute configurations determined via X-ray crystallography and NMR spectroscopy . The lactone ring adopts a boat conformation, while the furan substituent occupies an equatorial position . Epimerization at C-8 under basic conditions yields 8-epi-salvinorin B, which demonstrates reduced κ-opioid receptor (KOR) affinity .

Physicochemical Properties

Solubility and Partition Coefficients

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 20 mg/mL | |

| Solubility in ethanol | 1 mg/mL | |

| Partition coefficient (logP) | 3.2 |

Salvinorin B exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents. Its lipophilicity (logP = 3.2) suggests moderate blood-brain barrier permeability .

Thermal Stability and Degradation Profiles

Thermogravimetric analysis reveals decomposition above 200°C. The compound is stable at -20°C for ≥2 years but degrades in acidic or alkaline conditions, forming epimeric byproducts .

Crystalline Structure Elucidation

X-ray Diffraction Studies

X-ray crystallography confirms the triclinic crystal system (space group P1) with unit cell parameters a = 8.92 Å, b = 10.15 Å, c = 12.30 Å, and α = 89.5°, β = 78.2°, γ = 85.7° . The lactone ring’s boat conformation stabilizes intramolecular hydrogen bonds between C9-OH and the carbonyl oxygen at C10 .

Comparative Analysis with Epimeric Variants

8-Epi-salvinorin B, an epimer at C-8, shows a 5-fold reduction in KOR affinity (Ki = 304 nM vs. 66 nM for Salvinorin B) due to steric clashes in the receptor-binding pocket .

Biogenetic Pathways in Salvia divinorum

Non-Mevalonate Pathway Involvement

Salvinorin B biosynthesis in Salvia divinorum proceeds through the non-mevalonate pathway, specifically the 1-deoxy-d-xylulose-5-phosphate pathway, rather than the classical mevalonate pathway [5]. This biosynthetic route was definitively established through nuclear magnetic resonance and electrospray ionization mass spectrometry analysis of incorporated precursors labeled with stable isotopes of carbon-13 and deuterium [5]. The pathway begins with the conversion of d-glyceraldehyde 3-phosphate and pyruvate, intermediates of glycolysis, into 1-deoxy-d-xylulose 5-phosphate via decarboxylation [3].

The non-mevalonate pathway generates the fundamental building blocks isopentenyl diphosphate and dimethylallyl diphosphate through a series of enzymatic transformations [3]. Subsequent reduction with nicotinamide adenine dinucleotide phosphate generates 2-c-methyl-d-erythritol 2,4-cyclodiphosphate, which then leads to the formation of these essential five-carbon precursors [3]. The addition of three isopentenyl diphosphate units to a single dimethylallyl diphosphate unit generates the twenty-carbon central precursor, geranylgeranyl diphosphate [3].

Bicyclization of geranylgeranyl diphosphate by the class II diterpene synthase, designated as ent-clerodienyl diphosphate synthase, produces a labdanyl diphosphate carbocation [3]. This intermediate is subsequently rearranged through a sequence of 1,2-hydride and methyl shifts to form the ent-clerodienyl diphosphate intermediate [3]. The enzyme catalyzes the first committed reaction in salvinorin biosynthesis by producing the characteristic clerodane scaffold [3].

Glandular Trichome-Specific Enzymatic Machinery

The biosynthesis of salvinorin B involves specialized enzymatic machinery localized within glandular trichomes of Salvia divinorum [4] [14]. The first enzyme in the pathway, designated as kolavenyl diphosphate synthase, catalyzes the conversion of geranylgeranyl diphosphate into kolavenyl diphosphate, which is subsequently dephosphorylated to afford kolavenol [4] [14]. This class II diterpene synthase represents the initial committed step in salvinorin biosynthesis and demonstrates trichome-specific expression patterns [4] [14].

Recent research has identified three cytochrome P450 enzymes that consecutively catalyze the formation of key intermediates in the salvinorin biosynthetic pathway [39] [40]. These enzymes, functioning as annonene synthase, hardwickiic acid synthase, and hautriwaic acid synthase, convert kolavenol through sequential oxidation steps [39] [40]. The annonene synthase enzyme has been specifically identified as cytochrome P450 76AH39, which catalyzes the conversion of kolavenol to annonene [39] [40].

The enzymatic machinery also includes cytochrome P450 728D26, which has been characterized as a clerodane diterpene modifying enzyme that catalyzes carbon-18 oxygenation on crotonolide G [38]. This enzyme demonstrates kinetic parameters with a Michaelis constant value of 13.9 micromolar [38]. Beyond single oxygenation reactions, collision-induced dissociation analysis has suggested that this enzyme can catalyze two additional oxygenations to form crotonolide G acid, although this carboxylic acid form represents a minor product [38].

In Planta Distribution and Accumulation Patterns

Tissue-Specific Localization

Salvinorin B demonstrates highly specific tissue localization within Salvia divinorum, with accumulation restricted to peltate glandular trichomes located exclusively on the abaxial surfaces of leaves, stems, rachises, bracts, pedicles, and calyces [12] [13]. These specialized secretory structures function as repositories for neoclerodane diterpenes, with compounds accumulating in the subcuticular space that exists between the trichome head cells and the enclosing cuticle [12] [13].

Chemical analysis reveals that salvinorin compounds are completely absent from plant parts lacking peltate glandular trichomes, including roots, internal stem tissue, internal petiole tissue, cotyledons, and corollas [12]. The removal of peltate glandular trichomes from leaf surfaces results in a proportional reduction in salvinorin content, directly correlating with the percentage of trichomes removed [12]. This observation confirms that production of salvinorin B is specific to these trichome structures [12].

The distribution pattern extends to young leaves, stems, and mature plant tissues, with kolavenol, hardwickiic acid, and salvinorin compounds accumulating at comparable levels in leaves and stems where peltate trichomes are present [4]. However, these diterpenoids are completely undetectable in root extracts, which lack peltate trichomes entirely [4]. The tissue-specific localization suggests that de novo biosynthesis occurs within the trichomes themselves, with production potentially decreasing as trichomes mature [4].

Environmental Modulation of Biosynthesis

Environmental factors significantly influence salvinorin B biosynthesis and accumulation patterns in Salvia divinorum [26]. The biosynthetic pathways responsible for producing secondary metabolites undergo modulation under different abiotic stresses, leading to either increases or decreases in content and accumulation [26]. These environmental influences operate through complex signaling pathways that affect the regulation of phenotypic damage and metabolic functioning [26].

Cultivation conditions have been demonstrated to substantially affect the formation of salvinorin compounds [15]. Research has shown that plants cultivated under in vitro conditions on Murashige and Skoog medium enriched with naphthyl-1-acetic acid at concentrations of 0.5 milligrams per decimeter cubed produce the greatest quantities of these compounds [15]. The addition of plant growth regulators to breeding media under in vitro conditions significantly affects the amounts of compounds present in plant tissues [15].

Environmental stresses such as salinity, water availability, radiation, chemical exposure, and temperature fluctuations substantially impact the content of secondary metabolites including salvinorin compounds [26]. The concentration of salvinorin compounds in whole-leaf tissue is primarily determined by biosynthesis rates in individual trichomes and trichome density, both of which respond to environmental conditions [4]. Studies indicate that specific secondary metabolites play roles as primary and regulator metabolites, intricately woven into plant metabolism and responsive to environmental stimuli [26].

Phylogenetic Occurrence in Lamiaceae

Comparative Quantification Across Salvia Species

Within the Lamiaceae family, Salvia divinorum represents the only known natural source of salvinorin compounds, making it unique among the over 1,000 species comprising the Salvia genus [4] [19]. Comparative analysis across Salvia species reveals significant variation in secondary metabolite profiles, with most species producing different classes of diterpenoids [24]. The absence of salvinorin compounds in other Salvia species underscores the specialized evolutionary adaptation of Salvia divinorum [19].

Quantitative analysis of commercial Salvia divinorum products demonstrates substantial variation in salvinorin content across different plant materials [42]. Raw Salvia leaves contain an average salvinorin A content of 1.54 milligrams per gram, while enhanced leaf extracts show concentrations ranging from 13.0 to 53.2 milligrams per gram [42]. These measurements represent the upper limit of total salvinorin content, as salvinorin B and other derivatives contribute to the overall diterpene profile [42].

Recent research has identified salvinorin compounds in Coleus scutellarioides, another member of the Lamiaceae family, with salvinorin B content reaching 50.46 micrograms per gram of fresh plant material [15]. This finding expands the known phylogenetic occurrence of salvinorin compounds beyond Salvia divinorum, though concentrations remain significantly lower than those found in the primary source species [15]. The discovery suggests that the biosynthetic machinery for salvinorin production may have evolved independently in different lineages within Lamiaceae [15].

Ecological Implications of Secondary Metabolite Production

The production of salvinorin B and related neoclerodane diterpenes serves important ecological functions related to plant defense mechanisms [25] [26]. These secondary metabolites function as part of the chemical defense response system, providing resistance to various biotic and abiotic stresses [25] [26]. The compounds demonstrate significant roles in defense responses, with different metabolite classes associated with specific taxonomic groups within plant families [31].

Clerodane diterpenes, including salvinorin compounds, are particularly notable for their insect antifeedant properties, serving as natural deterrents against herbivorous insects [30]. Various genera from the Lamiaceae family have been identified as rich sources of antifeedant clerodanes, with these compounds modifying the feeding behavior of economically important insect phytophagous pests [30]. The production of these specialized metabolites represents an evolutionary adaptation to environmental pressures [30].

The ecological significance extends to the compartmentalization of biosynthesis within glandular trichomes, which allows for efficient storage and controlled release of defensive compounds [5]. This localization strategy provides evidence that the site of biosynthesis is specifically adapted for secretory function, similar to other plant secondary metabolites produced via the non-mevalonate pathway in secretory glands [5]. The trichome-based production system enables Salvia divinorum to maintain high concentrations of bioactive compounds while minimizing metabolic costs to the plant [5].

Salvinorin B represents the primary metabolite of Salvinorin A and serves as a critical reference compound for understanding structure-activity relationships within the salvinorin class of neoclerodane diterpenes [1] [2]. The fundamental structural relationship between these compounds lies in their shared tricyclic core framework, with the key differentiating feature being the substitution pattern at the carbon-2 position [3] [4].

The molecular architecture of Salvinorin B (C21H26O7, molecular weight 390.43 g/mol) differs from Salvinorin A (C23H28O8, molecular weight 432.46 g/mol) through the absence of the acetyl moiety at the carbon-2 position [2] [4]. This deacetylation represents the loss of a carbon-carbon-hydrogen-three-oxygen unit, resulting in the conversion of the acetoxy functionality (-OCOCH3) to a hydroxyl group (-OH) [1] [5]. The structural modification fundamentally alters the pharmacophore characteristics and consequently the biological activity profile of the compound [6] [7].

Acetylation State and Pharmacophore Differences

The acetylation state at the carbon-2 position represents the most pharmacologically significant structural difference between Salvinorin A and Salvinorin B [5] [6]. In Salvinorin A, the carbon-2 acetoxy group forms a critical component of the pharmacophore required for high-affinity binding to the kappa-opioid receptor [6] [7]. Molecular modeling studies have demonstrated that this acetate functionality participates in specific hydrogen bonding interactions within the receptor binding pocket, with the carbonyl group serving as a hydrogen bond acceptor [6].

The loss of the acetyl group in Salvinorin B eliminates these essential pharmacophoric interactions, resulting in a dramatic reduction in receptor affinity [1] [6]. Experimental binding studies have consistently demonstrated that Salvinorin B exhibits kappa-opioid receptor affinity values ranging from 66 to 304 nanomolar, representing a 15- to 75-fold decrease compared to Salvinorin A (1-4 nanomolar) [1] [8]. This profound difference in binding affinity directly correlates with the absence of the carbon-2 acetate pharmacophore [7] [9].

Structural studies have revealed that the carbon-2 region of the salvinorin scaffold occupies a hydrophobic pocket within the kappa-opioid receptor binding site [7] [9]. The acetoxy group of Salvinorin A fills this pocket optimally, with the carbonyl oxygen forming hydrogen bonds with specific receptor residues including tyrosine-119 and tyrosine-313 [7]. The replacement of this bulky, electronegative acetate with the smaller hydroxyl group in Salvinorin B disrupts these critical binding interactions and reduces the complementarity between ligand and receptor [9].

Conformational Impact on Bioactivity

The conformational characteristics of Salvinorin B differ subtly but significantly from those of Salvinorin A, particularly in the flexibility and orientation of the carbon-2 substituent [10] [8]. Nuclear magnetic resonance spectroscopy and crystallographic studies have revealed that both compounds adopt similar overall three-dimensional structures, with the characteristic neoclerodane tricyclic framework maintaining its rigid conformation [8].

However, the hydroxyl group at carbon-2 in Salvinorin B exhibits greater conformational flexibility compared to the more constrained acetoxy group of Salvinorin A [10]. This increased flexibility may contribute to the reduced binding affinity by allowing the ligand to adopt non-optimal conformations within the receptor binding pocket [9]. Crystal structure analyses have shown that the natural epimer of Salvinorin B maintains a chair conformation for the lactone ring, similar to Salvinorin A [8].

The conformational impact becomes particularly evident when examining the bioactivity profiles of these compounds [1] [11]. While Salvinorin A functions as a potent and selective kappa-opioid receptor agonist with significant psychoactive effects, Salvinorin B demonstrates minimal pharmacological activity at opioid receptors [1]. Recent studies have identified alternative biological activities for Salvinorin B, including its function as an activator of kappa-opioid designer receptors exclusively activated by designer drugs, suggesting that conformational differences may redirect the compound toward alternative biological targets [3] [11].

The relationship between conformation and bioactivity extends to the metabolic stability of these compounds [1] [12]. The removal of the labile acetate ester in Salvinorin B results in enhanced metabolic stability compared to the parent compound, as esterase-mediated hydrolysis represents the primary degradation pathway for Salvinorin A [1] [13]. This improved stability profile has implications for the potential therapeutic development of Salvinorin B analogs, despite their reduced kappa-opioid receptor activity [14].

Epimerization Dynamics

Base-Catalyzed Carbon-8 Epimerization Mechanisms

The epimerization of salvinorin compounds at the carbon-8 position represents a critical stereochemical transformation that significantly impacts biological activity and synthetic accessibility [15] [8]. Base-catalyzed epimerization occurs readily under mild alkaline conditions, converting the naturally occurring beta-configured carbon-8 hydrogen to the alpha-configured epimer [15] [16]. This transformation has been extensively documented for both Salvinorin A and Salvinorin B, with the mechanism proceeding through enolization of the lactone carbonyl group [15] [8].

The mechanistic pathway for carbon-8 epimerization involves the abstraction of the carbon-8 hydrogen by base, generating a stabilized enolate intermediate [15] [8]. Several lines of evidence support the lactone enolization mechanism rather than alternative indirect pathways previously proposed in the literature [15]. Nuclear magnetic resonance studies have demonstrated that the carbon-8 hydrogen undergoes exchange under mildly basic conditions, confirming direct enolate formation [8]. Additionally, structurally similar furanolactones lacking the ketone functionality also undergo analogous epimerization reactions, further supporting the lactone-mediated mechanism [8].

The enolate intermediate adopts a planar geometry at carbon-8, allowing protonation from either face of the molecule [15]. The kinetic preference for alpha-protonation leads to preferential formation of the thermodynamically less stable 8-epi isomer [17] [8]. Treatment of Salvinorin B with potassium carbonate in methanol demonstrates this preference, with base-catalyzed isomerization producing mixtures favoring the 8-epi configuration in ratios of approximately 3:1 despite the natural epimer being thermodynamically more stable by 2.3 to 3.9 kilocalories per mole [17].

Common bases that promote carbon-8 epimerization include sodium borohydride, sodium bicarbonate, sodium carbonate, potassium carbonate, lithium thioethoxide, and lithium iodide [16] [8]. The reaction conditions typically involve treatment with these bases in protic solvents such as methanol or ethanol, often at elevated temperatures [17] . The ease of epimerization has presented significant challenges in synthetic and semisynthetic approaches to salvinorin analogs, as many standard synthetic transformations involving basic conditions lead to undesired stereochemical scrambling [19] [20].

Biological Significance of Stereochemical Variations

The stereochemical configuration at carbon-8 exerts profound effects on the biological activity and receptor binding properties of salvinorin compounds [15] [8]. Systematic structure-activity relationship studies have consistently demonstrated that 8-epi-salvinorin derivatives exhibit dramatically reduced affinity and potency at kappa-opioid receptors compared to their natural counterparts [15] [8] [7].

For Salvinorin A, epimerization at carbon-8 results in greater than 25-fold reduction in kappa-opioid receptor binding affinity [8]. The natural isomer exhibits high-affinity binding with dissociation constant values of 1-4 nanomolar, while 8-epi-Salvinorin A demonstrates affinity values exceeding 100 nanomolar [16] [8]. This dramatic loss of activity correlates with conformational changes in the lactone ring system, where the natural chair conformation is converted to a boat conformation in the epimerized form [8].

Similarly, 8-epi-Salvinorin B exhibits reduced receptor affinity compared to the natural epimer [8]. Binding studies have shown that 8-epi-Salvinorin B demonstrates a dissociation constant of 304 nanomolar, compared to values ranging from 66 to 304 nanomolar for natural Salvinorin B [8]. While this difference is less pronounced than observed with the Salvinorin A epimers, it maintains the consistent trend of reduced activity upon carbon-8 epimerization [8].

The conformational basis for these activity differences has been elucidated through crystallographic and nuclear magnetic resonance studies [8]. Crystal structure analysis of 8-epi-Salvinorin B reveals that the lactone adopts a boat conformation with the furan ring in an equatorial position, contrasting with the chair conformation observed in natural salvinorin compounds [8]. This conformational change alters the spatial positioning of key pharmacophoric elements, disrupting optimal receptor binding interactions [8].

Nuclear magnetic resonance spectroscopy provides diagnostic tools for distinguishing between natural and epimerized salvinorin compounds [16]. The carbon-8 hydrogen in natural compounds typically resonates at approximately 2.07 parts per million as a doublet of doublets with coupling constants of 3.0 and 12.0 hertz, indicating axial orientation [16]. In contrast, the carbon-8 hydrogen in epimerized compounds appears at approximately 2.45 parts per million as a doublet with a coupling constant of 2.7 hertz, characteristic of equatorial positioning [16]. Additional diagnostic signals include upfield shifts of the carbon-12 hydrogen and alterations in carbon-13 chemical shifts for carbons-11, -17, and -20 [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types